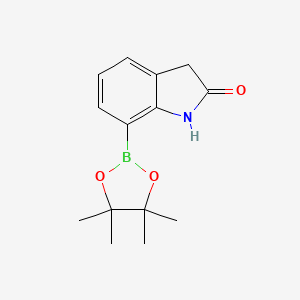

Oxindole-7-boronic acid, pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-8-11(17)16-12(9)10/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBJVFKVHKDADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674848 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-45-6 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Oxindole-7-boronic acid, pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: A Two-Act Synthesis

Oxindole-7-boronic acid, pinacol ester is a highly valuable synthetic intermediate, prized for its role in constructing complex molecular architectures, particularly in the field of medicinal chemistry. The oxindole core is a privileged scaffold found in numerous biologically active compounds, and the 7-boronic ester functionality provides a versatile handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1] This guide delineates a robust and reproducible two-stage synthetic strategy, beginning with the preparation of a key precursor, 7-bromooxindole, followed by its conversion to the target boronic ester through a palladium-catalyzed Miyaura borylation.

The logic of this pathway is rooted in efficiency and control. Halogenation of the oxindole ring provides a stable and reactive electrophile for the subsequent borylation, a cornerstone of modern synthetic chemistry. The use of a pinacol ester offers significant advantages over the free boronic acid, including enhanced stability to air and moisture, which simplifies handling and purification by chromatographic methods.[2][3]

Caption: Overall Synthetic Workflow.

Part I: Synthesis of the Precursor, 7-Bromooxindole

The successful synthesis of the target boronic ester hinges on the quality of its precursor. This section details the preparation of 7-bromooxindole, a crucial intermediate. The chosen method is the direct electrophilic bromination of oxindole.

The 'Why': Mechanistic Rationale

The bromination of oxindole is an electrophilic aromatic substitution reaction. The oxindole ring system is electron-rich, making it susceptible to attack by electrophiles. The reaction proceeds via the attack of the aromatic ring on an electrophilic bromine source, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[4] Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the brominated product. The regioselectivity (bromination at the 7-position) is governed by the directing effects of the substituents on the ring.

Experimental Protocol: Synthesis of 7-Bromooxindole

This protocol is designed to be self-validating by providing clear steps and expected observations.

Materials and Reagents:

-

Oxindole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxindole (1.0 eq). Dissolve it in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

-

Scientist's Insight: Portion-wise addition of NBS is critical to control the reaction exotherm and prevent the formation of di-brominated side products. DMF is chosen as the solvent for its ability to dissolve the starting material and facilitate the reaction.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution, and finally, brine.

-

Trustworthiness Check: The bicarbonate wash is essential to neutralize any acidic byproducts, such as HBr, which can complicate purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 7-bromooxindole as a solid.[5]

Part II: Palladium-Catalyzed Miyaura Borylation

With high-purity 7-bromooxindole in hand, the final step is the installation of the boronic acid pinacol ester. The Miyaura borylation is the premier method for this transformation, offering mild conditions and broad functional group tolerance.[2][6]

The 'Why': The Palladium Catalytic Cycle

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle is a well-understood sequence of elementary steps that efficiently constructs the desired carbon-boron bond.[2][6][7]

-

Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, reacts with 7-bromooxindole (Ar-X) in an oxidative addition step to form a Pd(II) intermediate (Ar-Pd-X).

-

Transmetalation: This is the key bond-forming step. The boron reagent, activated by a base, transfers its boryl group to the palladium center, displacing the halide and forming an Ar-Pd-B(pin) intermediate.

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound (Ar-B(pin)), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of base, typically a mild one like potassium acetate (KOAc), is crucial. It is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate complex, rather than directly activating the boron reagent.[2][7][8] Using a strong base can lead to a competing Suzuki coupling between the newly formed product and the remaining starting material.[6]

Caption: The Catalytic Cycle of Miyaura Borylation.

Experimental Protocol: Miyaura Borylation of 7-Bromooxindole

This protocol requires strict adherence to anhydrous and anaerobic conditions to ensure catalyst activity.

Materials and Reagents:

-

7-Bromooxindole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Celite®

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask or a vial in a glovebox, add 7-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq), and potassium acetate (3.0 eq).

-

Scientist's Insight: The catalyst loading is kept low (2-5 mol%) for efficiency. B₂pin₂ is used in slight excess to drive the reaction to completion. Anhydrous KOAc is critical; moisture can deactivate the catalyst and hydrolyze the product.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to remove any dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often a solid or oil. Purify by flash column chromatography on silica gel. A common issue with boronic esters is streaking or poor recovery on standard silica.[9][10][11]

Data Presentation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

| Property | 7-Bromooxindole | This compound |

| Molecular Formula | C₈H₆BrNO | C₁₄H₁₈BNO₃ |

| Molecular Weight | 212.05 g/mol | 259.11 g/mol [13] |

| Appearance | White to light yellow solid[5] | Off-white to pale yellow solid |

| Purity (Typical) | >98% (by GC or HPLC) | >97% (by HPLC or ¹H NMR) |

| Yield (Typical) | 70-85% | 60-80% |

Characterization Notes:

-

¹H NMR: Will confirm the structure by showing the characteristic aromatic protons of the oxindole core, the methylene protons at the 3-position, the NH proton, and the 12-proton singlet for the pinacol methyl groups around δ 1.3 ppm in the final product.

-

¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon and the carbons of the dioxaborolane ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product, often observed as the [M+H]⁺ ion. For the final product, the expected m/z for [M+H]⁺ is approximately 260.145.[14]

-

¹¹B NMR: Provides direct evidence of the boron center, with a characteristic chemical shift for a trigonal boronate ester.[15]

Conclusion

This guide outlines a reliable and well-documented synthetic pathway to this compound. The two-stage process, involving a controlled electrophilic bromination followed by a robust palladium-catalyzed Miyaura borylation, provides a scalable and efficient route to this key building block. By understanding the causality behind each experimental step—from the choice of reagents to the specific work-up and purification techniques—researchers can confidently and reproducibly synthesize this valuable compound, enabling further innovation in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. scbt.com [scbt.com]

- 14. PubChemLite - this compound (C14H18BNO3) [pubchemlite.lcsb.uni.lu]

- 15. Buy 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester [smolecule.com]

A Technical Guide to the Physicochemical Properties of Oxindole Boronic Esters

Introduction: The Rising Prominence of Oxindole Boronic Esters in Covalent Drug Discovery

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a boronic ester, this heterocyclic system is transformed into a potent and often reversible covalent inhibitor, capable of targeting nucleophilic residues like serine and threonine in enzyme active sites.[2][3][4] This unique reactivity profile has positioned oxindole boronic esters as compelling candidates in the development of next-generation therapeutics, particularly in oncology and inflammatory diseases.

Unlike their corresponding boronic acids, which can be prone to dehydration and formation of cyclic boroxine anhydrides, boronic esters (especially those derived from diols like pinacol) offer enhanced stability, making them more suitable for synthesis, purification, and formulation.[5][6][7] However, the utility of an oxindole boronic ester as a drug candidate is critically dependent on a nuanced interplay of its physicochemical properties. Stability, acidity (pKa), reactivity, and solubility are not independent variables; they are deeply interconnected and collectively dictate the compound's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth exploration of these core physicochemical properties. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental observations and provide field-proven insights into the characterization and optimization of these promising molecules for drug development professionals.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of an oxindole boronic ester is fundamentally governed by the electron-deficient nature of its boron center. Boronic esters exist in a dynamic equilibrium between a neutral, sp²-hybridized trigonal planar geometry and an anionic, sp³-hybridized tetrahedral state upon interaction with a Lewis base, such as a hydroxide ion or an enzyme's serine residue.[2][8][9]

The oxindole ring system, with its own distinct electronic properties, significantly modulates the electrophilicity of the boron center. The position of the boronic ester on the aromatic ring and the presence of other substituents can fine-tune its reactivity.[10]

Diagram: Boron Hybridization Equilibrium This diagram illustrates the critical equilibrium of a boronic ester, which dictates its ability to act as a covalent binder. The sp² trigonal planar form is in equilibrium with the sp³ tetrahedral boronate form upon interaction with a nucleophile (Nu⁻), such as a serine residue in an enzyme active site.

Caption: Equilibrium between trigonal planar and tetrahedral boron states.

Characterization of these properties relies heavily on a suite of analytical techniques:

-

X-ray Crystallography: Provides definitive proof of the solid-state structure, including bond lengths and angles, offering insights into potential intramolecular interactions.

-

NMR Spectroscopy: ¹¹B NMR is particularly diagnostic, with the chemical shift indicating the hybridization state of the boron atom. ¹H and ¹³C NMR are essential for confirming the overall structure and purity.

-

FT-IR Spectroscopy: Can be used to identify characteristic vibrational bands associated with the boronic ester and boroxine anhydride species, helping to distinguish between them.[11]

-

Computational Modeling (DFT): Density Functional Theory calculations are invaluable for predicting electronic properties, global reactivity features, and intramolecular interactions that may be difficult to observe experimentally.[10]

Hydrolytic Stability: The Gatekeeper of Efficacy and Analysis

A critical challenge in working with boronic esters is their susceptibility to hydrolysis, which regenerates the corresponding boronic acid.[12][13] This is not merely an inconvenience; it has profound implications for shelf-life, in vivo stability, and analytical accuracy. Pinacol esters are generally considered stable but can still undergo hydrolysis, especially under typical reversed-phase HPLC conditions.[12][14]

The rate of hydrolysis is influenced by several factors:

-

pH: The reactivity of boronic esters with water is pH-dependent.[15]

-

Steric Hindrance: Bulky diols used for esterification can sterically shield the boron atom from water, significantly enhancing stability.[5][16]

-

Electronic Effects: Electron-withdrawing groups on the oxindole ring can increase the Lewis acidity of the boron, potentially making it more susceptible to nucleophilic attack by water.

-

Analytical Conditions: The stationary phase in HPLC can influence the rate of on-column hydrolysis.[17][18][19] Columns with low silanol activity are often preferred to minimize this degradation.[15][17][18]

Table 1: Factors Influencing Hydrolytic Stability

| Factor | Impact on Stability | Rationale |

| Steric Bulk of Diol | Increases | Physically blocks water from accessing the boron center.[5][16] |

| Electron-Withdrawing Groups | Decreases | Increases Lewis acidity of boron, enhancing susceptibility to nucleophilic attack. |

| High pH (> pKa) | Can Increase | At pH values above the pKa, the more stable anionic boronate form predominates.[15] |

| Aprotic Solvents | Increases | Reduces the concentration of water available for hydrolysis.[14][19] |

| Low Silanol Activity Column | Increases (in HPLC) | Minimizes catalytic hydrolysis by acidic silanol groups on the stationary phase.[17][18] |

Acidity (pKa): The Switch for Biological Reactivity

The Lewis acidity of a boronic acid, quantified by its pKa, is a master variable controlling its interaction with biological nucleophiles. The pKa represents the pH at which the neutral trigonal acid and the anionic tetrahedral boronate are present in equal concentrations. Arylboronic acids typically have pKa values in the range of 4-10.[20][21]

This is critically important because the formation of a covalent bond with a serine or threonine residue in an enzyme's active site requires the boron to adopt the tetrahedral boronate state.[4] A compound's pKa must be appropriately tuned to ensure that a sufficient fraction of the molecule is in the reactive anionic form at physiological pH (~7.4).

Key insights into pKa:

-

Substituent Effects: Electron-withdrawing groups on the aryl ring generally lower the pKa (increase acidity), while electron-donating groups raise it.[20][22]

-

Esterification Effect: The conversion of a boronic acid to a boronic ester is accompanied by a significant drop in pKa, often by 2-3 pKa units.[23][24] This increased acidity is a key feature that enhances their reactivity under physiological conditions. The primary origin is an electronic effect, with a smaller contribution from the reduced structural flexibility of the ester.[23]

-

Measurement: The pKa can be determined experimentally using methods like UV-Vis spectrophotometric titration, potentiometric titration, or inferred from pH-dependent solubility studies.[22][24][25]

Diagram: Workflow for pKa Determination This workflow outlines the standard experimental process for determining the pKa of a boronic acid/ester using UV-Vis spectrophotometry, a common and reliable method.

Caption: Standard workflow for pKa determination via UV-Vis titration.

Synthesis and Purification Strategies

The synthesis of oxindole boronic esters typically involves the introduction of the boron moiety onto a pre-formed oxindole core, often via a palladium-catalyzed cross-coupling reaction like the Miyaura borylation.[8]

Common Synthetic Route:

-

Halogenation of Oxindole: The oxindole core is first halogenated (e.g., brominated or iodinated) at the desired position to provide a handle for cross-coupling.

-

Miyaura Borylation: The halogenated oxindole is then reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.

Purification presents a significant challenge due to the potential for on-column hydrolysis.[5][12]

-

Chromatography: While standard silica gel chromatography can be used, the acidic nature of silica can promote degradation. Using a neutral support like alumina or employing rapid flash chromatography can mitigate this. For HPLC, using a stationary phase with low silanol activity is recommended.[17][18]

-

Derivatization: For particularly challenging separations, the crude pinacol ester can be converted into a more stable and often crystalline derivative, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate, which can be purified by recrystallization and then converted back to the desired ester or acid.[6]

Experimental Protocols

Protocol 1: Synthesis of a Representative Oxindole Pinacol Boronic Ester

Objective: To synthesize a model oxindole-4-boronic acid, pinacol ester via Miyaura borylation.[26]

Materials:

-

4-Bromooxindole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the flask under a positive pressure of inert gas.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir under inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the desired oxindole-4-boronic acid, pinacol ester.

Protocol 2: Determination of Hydrolytic Stability by RP-HPLC

Objective: To quantify the rate of hydrolysis of an oxindole boronic ester to its corresponding boronic acid under defined aqueous conditions.

Instrumentation & Reagents:

-

Reversed-Phase HPLC system with UV detector

-

C18 column with low silanol activity (e.g., Waters XTerra MS C18).[17][18]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

Stock solution of the test compound in ACN.[19]

Procedure:

-

Method Development: Develop an HPLC method that provides good separation between the oxindole boronic ester and its corresponding boronic acid. An isocratic or gradient method may be used.

-

Sample Preparation: Prepare a solution of the test compound in the aqueous buffer (e.g., 10 µM in pH 7.4 phosphate buffer) from the ACN stock solution. The final concentration of ACN should be low (<1%) to avoid inhibiting hydrolysis.

-

Time Course Analysis:

-

Immediately after preparation (t=0), inject the sample onto the HPLC and record the chromatogram.

-

Incubate the sample solution at a constant temperature (e.g., 37 °C).

-

At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the sample and record the chromatograms.

-

-

Data Analysis:

-

For each time point, determine the peak areas for both the boronic ester (A_ester) and the boronic acid (A_acid).

-

Calculate the percentage of the boronic ester remaining at each time point using the formula: % Ester Remaining = [A_ester / (A_ester + A_acid)] * 100.

-

Plot % Ester Remaining versus time to determine the hydrolysis half-life (t₁/₂).

-

Conclusion and Future Outlook

Oxindole boronic esters represent a powerful class of molecules for the development of covalent therapeutics. Their efficacy is not a matter of chance but a direct consequence of carefully balanced physicochemical properties. A deep understanding of their stability, acidity, and reactivity is paramount for any researcher in the field. As drug discovery continues to move towards more sophisticated covalent modalities, the principles outlined in this guide will be essential for rationally designing and optimizing oxindole boronic esters with superior drug-like properties, ultimately leading to safer and more effective medicines.

References

- 1. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncodesign-services.com [oncodesign-services.com]

- 4. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Covalent Compounds - Enamine [enamine.net]

- 10. Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. DSpace [kuscholarworks.ku.edu]

- 25. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 26. scbt.com [scbt.com]

An In-depth Technical Guide to Oxindole-7-boronic acid, pinacol ester: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oxindole-7-boronic acid, pinacol ester, a versatile building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutics.

Introduction: The Significance of the Oxindole Scaffold and Boronic Esters in Medicinal Chemistry

The oxindole scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with a wide range of biological activities.[1] Its rigid, bicyclic structure provides a valuable framework for the design of enzyme inhibitors and receptor modulators. When functionalized with a boronic acid pinacol ester at the 7-position, the oxindole core becomes a powerful tool for medicinal chemists, enabling the construction of complex molecular architectures through robust and efficient carbon-carbon bond-forming reactions.

Boronic acids and their corresponding pinacol esters have become indispensable reagents in drug discovery.[2][3] The pinacol ester group serves to protect the reactive boronic acid moiety, enhancing its stability and facilitating its use in a variety of synthetic transformations.[4] The true power of these reagents lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the precise and predictable formation of biaryl and heteroaryl structures.[5]

Physicochemical Properties and Structure

IUPAC Name: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Molecular Formula: C₁₄H₁₈BNO₃

Molecular Weight: 259.11 g/mol

Structure:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈BNO₃ | PubChem |

| Molecular Weight | 259.11 g/mol | PubChem |

| XLogP3-AA | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis of this compound

The synthesis of this compound typically involves the borylation of a 7-halo-oxindole precursor. A common and effective method is the palladium-catalyzed Miyaura borylation reaction. This reaction utilizes a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a suitable base.

Experimental Protocol: Palladium-Catalyzed Borylation of 7-Bromooxindole

This protocol is a representative procedure for the synthesis of aryl boronic esters and can be adapted for the specific synthesis of this compound.

Materials:

-

7-Bromooxindole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 7-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale for Experimental Choices:

-

Palladium Catalyst (Pd(dppf)Cl₂): This catalyst is highly effective for cross-coupling reactions due to its thermal stability and the ability of the dppf ligand to promote the desired catalytic cycle.

-

Base (Potassium Acetate): A mild base is required to facilitate the transmetalation step in the catalytic cycle without promoting unwanted side reactions.

-

Inert Atmosphere: The palladium catalyst and the organoboron species can be sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation and ensure high reaction yields.

-

Anhydrous Solvent: Water can hydrolyze the pinacol boronic ester product and interfere with the catalytic cycle.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a versatile coupling partner in Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position of the oxindole core.

General Workflow for Suzuki-Miyaura Coupling:

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. is.muni.cz [is.muni.cz]

- 4. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (1356165-72-4) for sale [vulcanchem.com]

- 5. rsc.org [rsc.org]

Spectroscopic Characterization of Oxindole-7-boronic acid, pinacol ester: A Technical Guide for Researchers

Introduction

Oxindole-7-boronic acid, pinacol ester, with the chemical name 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its utility primarily stems from the presence of the boronic acid pinacol ester group, which is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures[1]. The oxindole core is also a privileged scaffold found in numerous biologically active compounds[2].

Accurate structural elucidation and purity assessment of this intermediate are paramount for its successful application in multi-step syntheses. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is based on established spectroscopic principles and data from closely related analogs, offering a robust reference for researchers working with this compound.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

References

A Senior Application Scientist's Guide to Sourcing and Utilizing Oxindole-7-boronic acid, pinacol ester in Drug Discovery

This guide provides an in-depth technical overview of Oxindole-7-boronic acid, pinacol ester (CAS 1150271-45-6), a critical building block for researchers in medicinal chemistry and drug development. We will move beyond a simple supplier list to address the nuanced challenges of quality control, analytical validation, and successful application in synthesis, ensuring reproducible and reliable results in your research endeavors.

Strategic Importance: The Oxindole Core and the Power of the 7-Boronic Ester

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure provides an excellent framework for presenting substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

The strategic placement of a boronic acid pinacol ester at the 7-position unlocks this scaffold's potential for diversification through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds.[2] The pinacol ester offers significant advantages over the free boronic acid: it is generally more stable to air and moisture, has a longer shelf life, and is often more amenable to chromatographic purification.[3] This stability is crucial for ensuring the integrity of the reagent from procurement to reaction.

The use of this compound allows for the late-stage functionalization of the oxindole core, a highly desirable strategy in drug discovery for rapidly generating structure-activity relationships (SAR) by coupling it with a diverse range of aryl or heteroaryl halides.

References

A Technical Guide to the Synthesis of Oxindole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic methodologies used to construct the oxindole scaffold, a privileged structural motif in medicinal chemistry. We will delve into the foundational classical syntheses, explore the versatility of modern transition-metal-catalyzed reactions, and examine the elegance of asymmetric and domino strategies. The focus will be on the underlying chemical principles, practical experimental considerations, and the application of these methods in creating structurally diverse and biologically relevant molecules.

The Oxindole Scaffold: A Cornerstone of Medicinal Chemistry

The oxindole, or 1,3-dihydro-2H-indol-2-one, is a bicyclic heterocyclic compound featuring a benzene ring fused to a five-membered pyrrolidone ring.[1][2][3] This core structure is prevalent in a wide array of natural products, particularly alkaloids, and serves as a foundational scaffold for numerous pharmaceuticals.[1][4][5][6] The significance of the oxindole nucleus lies in its versatile biological activity, with derivatives exhibiting anti-proliferative, anti-inflammatory, antiviral, and kinase inhibitory properties, among others.[4][5][7][8][9]

The C3 position of the oxindole ring is a key site for synthetic modification. The introduction of substituents at this position, especially the creation of a chiral quaternary center, can have a profound impact on a molecule's biological efficacy and specificity.[2][6][10] Consequently, the development of efficient, stereoselective methods for functionalizing the C3 position has been a major focus of synthetic organic chemistry.[7][11][12]

This guide will navigate through the key synthetic transformations that enable the construction and diversification of this critical scaffold.

Classical Approaches to Oxindole Synthesis

While modern methods offer remarkable precision and efficiency, classical name reactions remain relevant for their simplicity and scalability in accessing fundamental oxindole structures.

Intramolecular Cyclization Strategies

Many early and effective syntheses of the oxindole core rely on the intramolecular cyclization of pre-functionalized aniline derivatives. These methods typically involve the formation of the C-N or C-C bond that closes the five-membered ring.

A prominent example is the intramolecular α-arylation of anilides . This approach can be achieved without transition metals, for instance, by using a strong base like potassium tert-butoxide to promote the cyclization of halo-substituted anilides.[13] This method is particularly useful for synthesizing oxindoles with various substitution patterns on the aromatic ring.

Another powerful strategy involves the radical cyclization of acrylamide derivatives . This method offers a straightforward route to functionalized oxindoles and has been a subject of continuous development, including recent advances in electrochemical synthesis which provide a green and efficient way to generate the necessary radical intermediates.[14]

Modern Era: Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized oxindole synthesis, providing unparalleled efficiency, functional group tolerance, and control over stereochemistry.

Palladium-Catalyzed Intramolecular α-Arylation

Palladium catalysis is a cornerstone of modern C-C and C-N bond formation. The intramolecular α-arylation of amides, a variation of the Buchwald-Hartwig amination, is a highly effective method for constructing the oxindole ring.[15] This reaction typically employs a palladium catalyst with a specialized phosphine ligand to couple an α-halo anilide precursor. The choice of ligand is critical for achieving high yields and accommodating a wide range of substrates.[15]

Workflow: Palladium-Catalyzed Intramolecular α-Arylation

The following diagram illustrates the general workflow for this key transformation.

Caption: General workflow for Pd-catalyzed oxindole synthesis.

Rhodium and Other Metal-Catalyzed Reactions

While palladium is dominant, other transition metals offer unique reactivity. For example, rhodium catalysts can facilitate domino reactions, such as a conjugate addition-arylation sequence, to build 3-substituted oxindoles.[15] More recently, transition-metal-free approaches using quinone-based catalysts have been developed for the intramolecular radical cyclization of α-bromoanilides, offering a greener alternative.[16] The synthesis of spirooxindoles, a class of compounds with significant biological activity, has also been advanced through catalysis with metals like zinc and gold.[17]

Asymmetric Synthesis of Oxindoles

Given that the biological activity of oxindoles is often dependent on the stereochemistry at the C3 position, the development of asymmetric synthetic methods is of paramount importance.[10] The goal is to produce enantioenriched 3-substituted and 3,3-disubstituted oxindoles, which are crucial for developing selective therapeutic agents.[7][18]

Catalytic Asymmetric Approaches

Both transition-metal catalysis and organocatalysis have been extensively used to construct chiral oxindoles.[18]

-

Transition-Metal Catalysis: Chiral complexes of metals like palladium, rhodium, and copper are used to catalyze reactions such as asymmetric allylic alkylation or intramolecular C-H functionalization, leading to chiral oxindoles.[2][7]

-

Organocatalysis: Small chiral organic molecules, such as amino acids or cinchona alkaloids, can catalyze stereoselective reactions like Michael additions, aldol reactions, and Mannich reactions on oxindole-based substrates.[10][11] This approach avoids the use of potentially toxic and expensive metals.

Catalytic Cycle: Asymmetric Synthesis

The diagram below outlines a simplified catalytic cycle for generating a chiral C3-substituted oxindole using a generic chiral catalyst.

Caption: Simplified cycle for catalytic asymmetric synthesis.

Challenges in Asymmetric Synthesis

A significant challenge in the synthesis of chiral 3-monosubstituted oxindoles is the potential for racemization of the stereocenter through enolization, especially under harsh reaction conditions.[7] Therefore, developing mild and highly selective catalytic systems is a key area of ongoing research.

Representative Experimental Protocols

To provide practical insight, this section details a representative protocol for a modern synthesis of a 3,3-disubstituted oxindole.

Protocol: Transition-Metal-Free Radical Cyclization of an α-Bromoanilide

This protocol is adapted from a method utilizing a quinone-based catalyst, showcasing an efficient and environmentally benign approach.[16]

Objective: To synthesize a 3,3-disubstituted oxindole via intramolecular C-H alkylation.

Materials:

-

α-Bromoanilide substrate (1.0 equiv)

-

9,10-Phenanthrenequinone (PQ) (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (solvent)

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried reaction vessel, add the α-bromoanilide substrate, 9,10-phenanthrenequinone, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.

This method demonstrates good functional group tolerance and avoids the use of transition metals, aligning with the principles of green chemistry.[16][19][20]

Summary and Future Outlook

The synthesis of the oxindole scaffold has evolved dramatically, from classical cyclization reactions to highly sophisticated transition-metal-catalyzed and asymmetric methodologies. The continuous drive for efficiency, selectivity, and sustainability has led to the development of novel catalytic systems, including electrochemical and transition-metal-free approaches.[14][16]

Future research will likely focus on:

-

C-H Functionalization: Direct and selective functionalization of C-H bonds on the oxindole core to streamline synthetic routes.

-

Biocatalysis: The use of enzymes to perform highly selective and environmentally friendly transformations.[10][21]

-

Flow Chemistry: Application of continuous-flow technologies for safer, more scalable, and efficient synthesis of oxindole derivatives.

-

Photoredox Catalysis: Utilizing light to drive novel bond-forming reactions under mild conditions.

The versatility of the oxindole scaffold ensures its continued importance in drug discovery and medicinal chemistry. As synthetic methods become more powerful and precise, chemists will be better equipped to design and create the next generation of oxindole-based therapeutics.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. aarf.asia [aarf.asia]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric catalytic concise synthesis of 3-(3-indolomethyl)-oxindoles for the construction of trigolute analogs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in electrochemical synthesis of diversely functionalized oxindole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Oxindole synthesis [organic-chemistry.org]

- 16. Transition-metal-free oxindole synthesis: quinone–K2CO3 catalyzed intramolecular radical cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. journals.sjp.ac.lk [journals.sjp.ac.lk]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Oxindole-7-boronic acid, pinacol ester: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical overview of Oxindole-7-boronic acid, pinacol ester, a key building block in modern synthetic and medicinal chemistry. The oxindole scaffold is a privileged structure found in numerous bioactive molecules and pharmaceuticals, while the boronic acid pinacol ester functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide details the compound's physicochemical properties, outlines a robust synthetic methodology, discusses its spectroscopic characterization, and explores its critical applications in the field of drug discovery and development. The content is intended for researchers, chemists, and professionals who require a comprehensive understanding of this reagent's utility and practical handling.

Core Physicochemical Properties

This compound is a stable, solid compound that is readily handled under standard laboratory conditions. Its core utility stems from the orthogonal reactivity of the oxindole lactam and the C-B bond, allowing for selective chemical transformations. The pinacol protecting group enhances the stability of the boronic acid, preventing premature decomposition or trimerization to boroxines, and ensures good solubility in common organic solvents.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈BNO₃ | [1][2] |

| Molecular Weight | 259.1 g/mol | [2][3][4] |

| Monoisotopic Mass | 259.13797 Da | [1] |

| CAS Number | 1150271-45-6 | [2] |

| Appearance | Typically a white to off-white solid | [5] |

| InChI Key | GDBJVFKVHKDADC-UHFFFAOYSA-N | [1] |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3 | [1] |

Synthesis and Purification

The most prevalent and efficient method for synthesizing aryl boronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation reaction.[6] This methodology is prized for its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it ideal for complex molecule synthesis. The logical precursor for this compound is 7-bromooxindole, which is commercially available or can be synthesized via established literature methods.

The reaction proceeds by the oxidative addition of a palladium(0) catalyst to the aryl halide (7-bromooxindole). Subsequent transmetalation with bis(pinacolato)diboron, followed by reductive elimination, yields the desired boronic ester and regenerates the active Pd(0) catalyst. A base, such as potassium acetate, is required to facilitate the transmetalation step.

References

Biological potential of 3-substituted-3-hydroxy-2-oxindole scaffolds

An In-Depth Technical Guide to the Biological Potential of 3-Substituted-3-Hydroxy-2-Oxindole Scaffolds

Abstract

The 3-substituted-3-hydroxy-2-oxindole core is a "privileged" scaffold in medicinal chemistry, forming the structural foundation of numerous natural products with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological potential, and structure-activity relationships of this versatile molecular framework. We will delve into its significant anticancer, antiviral, and antimicrobial properties, supported by mechanistic insights and detailed experimental protocols, to empower the design and development of next-generation therapeutic agents.

The 3-Substituted-3-Hydroxy-2-Oxindole: A Privileged Core

Natural products have long been a vital source of inspiration for drug discovery, offering chemical diversity that effectively and selectively intersects with biological systems.[1][2] Within this realm, the oxindole family of natural products stands out for its structural complexity and potent biological activities.[1][2][3] At the heart of many of these bioactive molecules lies the quaternary or spirocyclic 3-substituted-3-hydroxy-2-oxindole scaffold.[1][2][3]

This core structure is present in a growing list of natural products isolated from diverse terrestrial and marine sources, including:

-

Convolutamydines

-

Arundaphine

-

Maremycins

-

Paratunamide

-

Celogentin K

-

TMC-95A-D

The demonstrated potent anti-oxidant, anti-cancer, anti-HIV, and neuroprotective properties of these natural products and their synthetic analogs have spurred significant interest in leveraging this scaffold for the development of novel therapeutics.[1][2][3]

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 3-substituted-3-hydroxy-2-oxindoles is a critical step in exploring their therapeutic potential. A common and effective strategy involves the nucleophilic ring-opening of a precursor, spiro-epoxyoxindole. This approach allows for the introduction of diverse substituents at the C3 position with high stereo- and regioselectivity.[4]

A representative synthetic workflow is outlined below:

Caption: General synthetic workflow for 3-substituted-3-hydroxy-2-oxindoles.

Experimental Protocol: Synthesis of 3-Substituted-3-Hydroxy-2-Oxindoles[4]

-

N-Benzylation of Isatin:

-

To a solution of substituted isatin in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) portion-wise at 0°C.

-

Stir the mixture for 30 minutes, then add benzyl bromide.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzylated isatin.

-

-

Corey-Chaykovsky Epoxidation:

-

To a suspension of sodium hydride in DMF, add trimethylsulfoxonium iodide (TMSI) and stir for 1 hour at room temperature.

-

Add a solution of the N-benzylated isatin in DMF to the reaction mixture.

-

Stir for 2-3 hours at room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the spiro-epoxyoxindole.

-

-

Nucleophilic Ring-Opening:

-

Dissolve the spiro-epoxyoxindole in a suitable solvent (e.g., methanol or carbinol).

-

Add the desired secondary amine (e.g., morpholine, piperidine, or pyrrolidine).

-

Heat the reaction mixture at 60°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure 3-substituted-3-hydroxy-2-oxindole.

-

Anticancer Potential: A Primary Therapeutic Avenue

The most extensively studied biological activity of 3-substituted-3-hydroxy-2-oxindole scaffolds is their anticancer potential.[1][2][3][4] These compounds have demonstrated significant anti-proliferative effects against a variety of cancer cell lines.[1][2][4]

Mechanism of Action: Targeting Key Signaling Pathways

One of the key mechanisms underlying the anticancer activity of these scaffolds is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] VEGFR2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] By inhibiting VEGFR2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

Caption: Inhibition of the VEGFR2 signaling pathway by 3-hydroxy-2-oxindole derivatives.

Structure-Activity Relationship (SAR) Insights

Studies have revealed key structural features that influence the anti-proliferative activity of these compounds[4]:

-

N-1 Substitution: The presence of a benzyl group at the N-1 position of the isatin core generally enhances anti-proliferative activity compared to unsubstituted analogs.

-

C-7 Halogenation: The introduction of a bromine atom at the C-7 position of the isatin core can be beneficial for activity, particularly in morpholine-substituted derivatives.

-

3-Substitution: The nature of the substituent at the C3 position, introduced via the nucleophilic ring-opening, significantly impacts potency and selectivity.

Quantitative Anti-Proliferative Data

The following table summarizes the in vitro anti-proliferative activity of representative 3-substituted-3-hydroxy-2-oxindole compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM)[4] |

| 4a | HCT116 (Colorectal) | 10.2 |

| OVCAR10 (Ovarian) | 12.5 | |

| 1205Lu (Melanoma) | 11.8 | |

| 4b | HCT116 (Colorectal) | 8.7 |

| OVCAR10 (Ovarian) | 10.3 | |

| 1205Lu (Melanoma) | 9.5 | |

| Cisplatin | HCT116 (Colorectal) | 12.3 |

| OVCAR10 (Ovarian) | 21.8 | |

| 1205Lu (Melanoma) | 14.7 |

Note: Lower IC50 values indicate higher potency.

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HCT116, OVCAR10) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antiviral and Antimicrobial Activities

Beyond their anticancer properties, 3-substituted-3-hydroxy-2-oxindole scaffolds have demonstrated promising activity against a range of viruses and microbes.

Antiviral Potential

Derivatives of 3-hydroxy-2-oxindole have been investigated for their antiviral activities, particularly against plant viruses like the potato virus Y (PVY).[5][6][7] The mechanism of action in plants can involve the induction of systemic acquired resistance through signaling pathways mediated by salicylic acid.[5]

Furthermore, the broader oxindole scaffold has been explored for its potential against human immunodeficiency virus (HIV), with some derivatives inhibiting Tat-mediated viral transcription.[3][8] This highlights the potential for developing novel anti-HIV agents based on this core structure.

Antimicrobial and Antifungal Properties

The 3-hydroxy-2-oxindole scaffold has also been incorporated into molecules with significant antibacterial and antifungal properties.[3][9][10] For instance, certain 3-indolyl-3-hydroxy oxindole derivatives have shown potent and broad-spectrum antifungal activity against various plant pathogenic fungi, with some compounds outperforming commercial fungicides.[11][12]

Structure-activity relationship studies in this area suggest that the introduction of halogen substituents (I, Cl, or Br) at the 5-position of the 3-hydroxy-2-oxindole and the indole rings is crucial for potent antifungal activity.[12]

Future Directions and Conclusion

The 3-substituted-3-hydroxy-2-oxindole scaffold is a remarkably versatile and "privileged" core in drug discovery. Its presence in numerous bioactive natural products, coupled with the development of efficient and stereoselective synthetic routes, has paved the way for the creation of extensive compound libraries.[1][2][3]

The potent anticancer, antiviral, and antimicrobial activities demonstrated by derivatives of this scaffold underscore its significant therapeutic potential. Future research should focus on:

-

Elucidation of Mechanisms: A deeper understanding of the underlying cellular pathways and molecular targets is crucial for rational drug design.

-

Optimization of Potency and Selectivity: Continued exploration of structure-activity relationships will enable the development of more potent and selective drug candidates with improved safety profiles.

-

Expansion to Other Disease Areas: The diverse biological activities of this scaffold suggest its potential applicability to other diseases, such as neurodegenerative and inflammatory disorders.

References

- 1. 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for ...: Ingenta Connect [ingentaconnect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of Oxindole-7-boronic acid, pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxindole Scaffold and the Power of the Suzuki-Miyaura Coupling

The oxindole structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence is a testament to its ability to modulate polarity, solubility, and hydrogen-bonding properties, which in turn influence the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.[1] Consequently, the development of robust and versatile synthetic methods for the functionalization of the oxindole core is of paramount importance in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in modern organic synthesis.[2][3] Its Nobel Prize-winning methodology facilitates the coupling of organoboron compounds with organic halides, catalyzed by a palladium complex under basic conditions.[4][5] This reaction is celebrated for its broad substrate scope, high functional group tolerance, and the use of generally stable and less toxic boron reagents.[6][7]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling protocol utilizing Oxindole-7-boronic acid, pinacol ester. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

Understanding the Mechanism: The Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[6] The reactivity of the halide in this step generally follows the order: I > OTf > Br > Cl.[6]

-

Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is essential for this step.[9][10] The base activates the boronic acid or ester, forming a more nucleophilic "ate" complex (boronate), which then readily reacts with the Pd(II) halide complex.[11] Alternatively, the base can react with the palladium complex to form a more reactive palladium hydroxide or alkoxide species.[12] Computational studies suggest that the pathway involving the initial reaction of the base with the organoboronic acid is the predominant mechanism.[13]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6]

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization for different aryl halides.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| This compound | 918524-65-3 | C14H18BNO3 | The key nucleophilic partner.[14] |

| Aryl Bromide | Varies | Varies | The electrophilic partner. |

| Pd(dppf)Cl2 | 72287-26-4 | C34H28Cl2FeP2Pd | A common and effective palladium catalyst. |

| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 | An inorganic base. Other bases can be used.[11] |

| 1,4-Dioxane | 123-91-1 | C4H8O2 | Anhydrous solvent. |

| Water | 7732-18-5 | H2O | Degassed. Often beneficial for the reaction.[15] |

Step-by-Step Procedure

Caption: Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poor solubility of reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing to prevent catalyst oxidation.[4] - Try a different solvent or solvent mixture to improve solubility.[16] - Screen different bases (e.g., K3PO4, Cs2CO3, Na2CO3) and solvent systems (e.g., THF/water, DMF).[11] |

| Protodeborylation | - Presence of water and/or acidic protons- Elevated temperatures for extended periods | - Use anhydrous conditions if possible.[1] - Minimize reaction time. - Consider using a more stable boronic ester derivative if protodeborylation is a persistent issue.[4] |

| Homocoupling of Boronic Ester | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Ensure rigorous degassing of the reaction mixture.[4] - Add a small amount of a reducing agent or use a Pd(0) source directly. |

| Dehalogenation of Aryl Halide | - Presence of a hydrogen source- Certain ligand/catalyst combinations | - Use anhydrous solvents.- Screen different phosphine ligands. |

| Difficulty with Unprotected N-H on Oxindole | - The acidic N-H proton can interfere with the catalyst or base. | - While many Suzuki couplings tolerate unprotected N-H groups, protection may be necessary in some cases.[17] |

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of complex oxindole derivatives. By understanding the underlying mechanism and carefully selecting and optimizing reaction conditions, researchers can efficiently generate a diverse array of compounds for applications in drug discovery and materials science. This application note serves as a practical guide to facilitate the successful implementation of this powerful synthetic tool.

References

- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PubChemLite - this compound (C14H18BNO3) [pubchemlite.lcsb.uni.lu]

- 15. catalysis-consulting.com [catalysis-consulting.com]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Use of Oxindole-7-boronic acid, pinacol ester in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Boron-Containing Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (<300 Da), FBDD explores chemical space more efficiently, often yielding hits with superior physicochemical properties and a clearer path to optimization.[3] Within the vast landscape of fragment libraries, those incorporating specific reactive functionalities offer unique advantages. This guide focuses on a particularly compelling fragment, Oxindole-7-boronic acid, pinacol ester , and its application in modern drug discovery campaigns.

The oxindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5] Its rigid, bicyclic structure provides a well-defined vector for substituents to probe protein binding pockets. The incorporation of a boronic acid moiety, protected as a pinacol ester, introduces the potential for reversible covalent interactions with nucleophilic residues (such as serine, threonine, or lysine) in a protein's active site.[6][7] This reversible covalent mechanism can lead to inhibitors with high potency and prolonged target engagement, a desirable feature for many therapeutic targets.[6] The pinacol ester form enhances the stability and handling of the otherwise reactive boronic acid.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound in an FBDD workflow. We will detail its synthesis, physicochemical characterization, and provide step-by-step protocols for its use in primary screening and hit validation against therapeutically relevant protein targets.

Physicochemical Properties and Synthesis of this compound

A successful fragment screening campaign begins with a well-characterized compound. The key properties of this compound are summarized below.

| Property | Value | Significance in FBDD |

| Molecular Formula | C₁₄H₁₈BNO₃ | |

| Molecular Weight | 259.1 g/mol | Adheres to the "Rule of Three" for fragments (<300 Da). |

| Structure | The oxindole core provides a rigid scaffold, while the boronic ester offers a site for reversible covalent interaction. | |

| Aqueous Solubility | To be determined experimentally | Critical for preparing accurate stock solutions and avoiding aggregation in biophysical assays.[10][11] |

| Stability | Pinacol esters are generally stable but can hydrolyze to the corresponding boronic acid. Stability in aqueous assay buffers should be assessed.[12][13] | Ensures the integrity of the fragment during screening and follow-up assays. |

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available oxindole. This involves a bromination step followed by a palladium-catalyzed borylation reaction.

Step 1: Synthesis of 7-Bromooxindole

7-Bromooxindole serves as a key intermediate.[14] While various methods exist for the bromination of indoles, a common approach involves the use of a suitable brominating agent.

-

Materials: Oxindole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve oxindole in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-bromooxindole.

-

Step 2: Palladium-Catalyzed Borylation

The 7-bromooxindole is then converted to the desired pinacol boronate ester via a Miyaura borylation reaction.[1][4][6]

-

Materials: 7-Bromooxindole, Bis(pinacolato)diboron (B₂pin₂), Potassium acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-Dioxane.

-

Procedure:

-

To an oven-dried Schlenk flask, add 7-bromooxindole, bis(pinacolato)diboron (1.2 equivalents), potassium acetate (3.0 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-